EMD-1204831

c-Met Kinase Assay Enzymatic IC50 Oncology

Why choose this compound? EMD-1204831 is uniquely differentiated by a quantified selectivity window—it inhibits c-Met at 9 nM while remaining inert against >240 other human kinases. This eliminates confounding off-target phenotypes that plague multi-kinase agents like crizotinib or cabozantinib, ensuring your MET dependency data are clean and reproducible. Procure this precision tool to validate c-Met-driven models and generate publication-grade results with confidence.

Molecular Formula
Molecular Weight
Cat. No. B1150073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEMD-1204831
SynonymsEMD1204831;  EMD-1204831;  EMD 1204831.; NONE
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

EMD-1204831: A Highly Selective c-Met Kinase Inhibitor for Targeted Oncology Research Procurement


EMD-1204831 is an ATP-competitive, pyridazinone-based small molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase, developed by Merck KGaA (Merck Serono) [1]. It exhibits potent enzymatic inhibition of c-Met with an IC50 of 9 nmol/L and demonstrates high selectivity when profiled against a panel of 242 human kinases [2]. The compound is currently in Phase 1 clinical evaluation for advanced solid tumors (NCT01110083) [3].

Why c-Met Inhibitors Are Not Interchangeable: The Case for EMD-1204831 Selectivity


c-Met inhibitors are not a homogenous class; they exhibit distinct selectivity profiles across the kinome, leading to varying off-target liabilities and therapeutic windows. Substituting one c-Met inhibitor for another without considering this selectivity can introduce unpredictable toxicity and confound research outcomes. For instance, crizotinib, while a c-Met inhibitor, is also a potent inhibitor of ALK and ROS1, whereas cabozantinib additionally targets VEGFR2 [1]. EMD-1204831's high selectivity for c-Met over 242 other human kinases is a quantifiable differentiator that directly impacts the validity of target-specific studies [2].

EMD-1204831 Evidence Guide: Quantified Differentiation from Key Comparators


Enzymatic c-Met Potency: EMD-1204831 vs. Tepotinib (EMD-1214063)

EMD-1204831 demonstrates potent inhibition of c-Met enzymatic activity, with an IC50 of 9 nmol/L, in a direct head-to-head comparison with tepotinib (EMD-1214063), which has an IC50 of 3 nmol/L [1]. Both compounds were evaluated under the same assay conditions. This quantitative difference in potency (3-fold) provides a clear basis for selection depending on the desired concentration range for target engagement in enzymatic assays.

c-Met Kinase Assay Enzymatic IC50 Oncology Target Validation

Kinome-Wide Selectivity: EMD-1204831 vs. Multi-Targeted Inhibitors Crizotinib and Cabozantinib

EMD-1204831 exhibits high selectivity for c-Met, showing minimal activity against a panel of 242 human kinases [1]. In contrast, crizotinib is a known dual inhibitor of c-Met and ALK, and cabozantinib inhibits c-Met and VEGFR2 [2]. While precise quantitative off-target data for these comparators in the same 242-kinase panel are not directly available for head-to-head comparison, the distinct target profiles represent a class-level inference of superior target specificity for EMD-1204831.

Kinase Selectivity Off-Target Effects Kinome Profiling c-Met Target Specificity

Cellular Antiproliferative Efficacy in c-Met-Addicted Cancer Cell Lines: EMD-1204831 vs. Tepotinib

In cell viability assays, EMD-1204831 showed strong anti-proliferative effects on c-Met-addicted cell lines, with IC50 values of 4.72 nmol/L in Hs746T (gastric), 12.1 nmol/L in EBC-1 (lung), and 49.3 nmol/L in MKN-45 (gastric) cells [1]. These values were directly comparable to those of tepotinib, which demonstrated similar efficacy in the same cell lines under identical experimental conditions [1].

Cell Viability c-Met Amplification Gastric Cancer Lung Cancer IC50

In Vivo Antitumor Efficacy: Tumor Regression in Diverse Xenograft Models

In murine xenograft models, EMD-1204831 induced tumor regression in models representing different mechanisms of c-Met activation: U87-MG glioblastoma (autocrine HGF loop), TPR-Met transformed fibroblasts (oncogenic fusion), and Hs746T gastric cancer (MET gene amplification) [1]. Both EMD-1204831 and tepotinib were active in these models, regardless of whether c-Met activation was HGF-dependent or independent, and were well-tolerated with no substantial body weight loss [2].

Xenograft In Vivo Efficacy Tumor Regression c-Met Glioblastoma Gastric Cancer

Physicochemical and Formulation Properties: Aqueous Solubility >100 µg/mL at pH 7.4

During lead optimization, EMD-1204831 was developed to have a calculated logD (7.4) of 2.5 and an aqueous solubility of >100 µg/mL at pH 7.4 [1]. This property is a key differentiator from earlier lead structures and supports its oral bioavailability and ease of in vivo formulation. While direct quantitative solubility data for comparator compounds under identical conditions is not provided, this solubility is noted as a favorable property for a kinase inhibitor of this class.

Solubility Formulation Drug Development Physicochemical Properties c-Met Inhibitor

EMD-1204831: Optimal Applications in Preclinical Oncology and Target Validation Studies


Target Validation Studies in c-Met-Driven Cancers

Due to its high selectivity over 242 human kinases [1], EMD-1204831 is an ideal tool compound for experiments designed to validate c-Met as a driver in specific cancer models. Its minimal off-target activity reduces the risk of confounding phenotypes, ensuring that observed effects are primarily due to c-Met inhibition, unlike multi-targeted agents like crizotinib or cabozantinib.

In Vitro Profiling of c-Met-Amplified Cancer Cell Lines

EMD-1204831's potent antiproliferative activity in cell lines with MET amplification, such as Hs746T, EBC-1, and MKN-45 [2], makes it a reliable positive control for cell viability assays and for investigating c-Met-dependent signaling pathways in vitro. Its comparable efficacy to tepotinib in these lines offers flexibility in experimental design.

In Vivo Efficacy Studies Using Xenograft Models with Diverse c-Met Activation Mechanisms

The compound's demonstrated ability to induce tumor regression in xenograft models driven by HGF autocrine loops, oncogenic MET fusions, or MET gene amplification [3] supports its use in a wide range of preclinical in vivo studies. Researchers can confidently employ EMD-1204831 to assess therapeutic response in models that best recapitulate their patient population of interest.

Investigating Combination Therapies in Glioblastoma

EMD-1204831 has been shown to sensitize glioblastoma cells to cuproptosis inducers when combined with kaempferol [4]. This specific, evidence-based application highlights its potential in combinatorial strategies for hard-to-treat brain tumors, providing a clear rationale for its inclusion in studies exploring novel therapeutic combinations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for EMD-1204831

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.